molecular formula C17H13FN2O2S B6118059 2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)ethanone

2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)ethanone

Cat. No.: B6118059
M. Wt: 328.4 g/mol
InChI Key: HZPBZXJTKYQVCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)ethanone is a heterocyclic compound that contains an oxadiazole ring, a benzyl group, a sulfanyl group, and a fluorophenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antibacterial, and antifungal activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)ethanone is unique due to the combination of its oxadiazole ring, benzyl group, sulfanyl group, and fluorophenyl group.

Properties

IUPAC Name

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2S/c18-14-8-6-13(7-9-14)15(21)11-23-17-20-19-16(22-17)10-12-4-2-1-3-5-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPBZXJTKYQVCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660222
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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